5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr
Description
The compound 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydrobromide (CAS: 188113-69-1), also known as Eletriptan Hydrobromide, is a selective serotonin (5-HT1B/1D) receptor agonist used clinically for migraine treatment under the brand name RELPAX® . Its empirical formula is C22H26N2O2S·HBr, with a molecular weight of 462.43 g/mol (anhydrous) or 481.45 g/mol (monohydrate) . Structurally, it features an indole core substituted with a benzenesulfonylvinyl group at position 5 and a chiral 1-methylpyrrolidin-2(R)-ylmethyl group at position 3, contributing to its receptor specificity and pharmacokinetic profile . Eletriptan Hydrobromide exhibits high water solubility, enhancing its bioavailability in oral formulations .
Properties
CAS No. |
188113-69-1 |
|---|---|
Molecular Formula |
C22H24N2O2S.BrH |
Molecular Weight |
461.422 |
Origin of Product |
United States |
Preparation Methods
N-Acetylation of 5-Bromo Intermediate
The process begins with the N-acetylation of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole using acetyl chloride in acetone. This step introduces a protective acetyl group, critical for stabilizing the indole nitrogen during subsequent reactions. The reaction typically achieves >95% conversion under mild conditions (25°C, 4 hours), with purification via recrystallization from ethanol/water mixtures.
Heck Coupling with Phenyl Vinyl Sulfone
The acetylated intermediate undergoes a Heck reaction with phenyl vinyl sulfone in the presence of palladium(II) acetate, tri-o-tolylphosphine, and potassium carbonate. This step forms the trans-vinyl sulfone linkage at the 5-position of the indole ring. Optimal conditions involve refluxing in dimethylformamide (DMF) at 120°C for 18 hours, yielding 78–85% of the coupled product. A critical challenge is the palladium catalyst’s sensitivity to impurities, necessitating rigorous purification of the bromo-indole precursor.
Catalytic Hydrogenation and Impurity Control
Reduction of Vinyl Sulfone to Ethyl Sulfone
The Heck reaction product, (R)-1-acetyl-5-(2-benzenesulphonylethenyl)-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, is catalytically hydrogenated to saturate the double bond. Using 5% Pd/C under 200 psi H₂ in methanesulfonic acid-acetone-water, this step achieves >99% conversion. However, incomplete hydrogenation or over-reduction can generate sulfoxide or ethylbenzene byproducts, requiring precise control of reaction time (18–24 hours) and acid concentration.
Mitigation of Dimerization
Prior methods suffered from dimerization of the vinyl sulfone intermediate during purification, reducing yields to <60%. The improved route avoids isolation of this intermediate by telescoping the hydrogenation and hydrolysis steps. Slurrying the damp hydrogenated product in aqueous tetrahydrofuran (THF) before hydrolysis minimizes dimer formation, increasing overall yield to 68.5%.
Hydrolysis and Salt Formation
Deprotection of the Acetyl Group
Hydrolysis of the N-acetyl group is achieved using potassium carbonate in methanol-water (4:1) at 50°C for 24 hours. The reaction proceeds via nucleophilic attack by hydroxide ions, regenerating the free indole NH group. Post-hydrolysis, the crude product is treated with activated charcoal and MgSO₄ to adsorb residual palladium and byproducts.
Hydrobromide Salt Crystallization
The free base is converted to the hydrobromide salt by treatment with 48% HBr in acetone. Slow addition (over 1 hour) and extended stirring (72 hours) ensure complete salt formation. Crystallization from acetone yields pale beige crystals with 99.5% HPLC purity. X-ray diffraction confirms the monoclinic crystal system (space group P2₁), critical for pharmaceutical stability.
Process Optimization and Scalability
Solvent and Catalyst Selection
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Heck Reaction Solvent | DMF | Enhances Pd solubility |
| Hydrogenation Catalyst | 5% Pd/C (Johnson Mattey) | Minimizes over-reduction |
| Salt Crystallization | Acetone-HBr (48%) | Improves crystal morphology |
Replacing DMF with dimethylacetamide (DMAc) in the Heck reaction reduces side reactions but increases catalyst leaching. Similarly, substituting Pd/C with Raney nickel in hydrogenation lowers costs but requires higher pressures (300 psi).
Telescoping for Efficiency
Telescoping the hydrogenation and hydrolysis steps eliminates intermediate drying, reducing processing time by 30%. This approach also avoids exposure of the sensitive ethyl sulfone intermediate to air, preventing oxidation.
Analytical Validation and Quality Control
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines (e.g., methylamine), thiols (e.g., ethanethiol)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted indole derivatives
Substitution: Amino- or thio-substituted indole derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth.
- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3). The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuropharmacological Potential
The presence of the pyrrolidine ring suggests potential neuropharmacological effects. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases.
- Case Study : Research indicated that related compounds can modulate serotonin and dopamine receptors, which are critical in treating conditions like depression and anxiety. The specific interactions of this compound with these receptors remain to be fully elucidated.
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules due to its unique functional groups.
- Data Table: Synthetic Routes
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | Benzenesulfonic acid, H2SO4 | 85 |
| Vinylation | Vinyl bromide, K2CO3 | 78 |
| Reduction | LiAlH4 | 90 |
In Vitro Studies
In vitro studies have assessed the biological activity of this compound against various cell lines:
- Table: Biological Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 12 | Cell cycle arrest at G2/M phase |
| SH-SY5Y | 20 | Neurotransmitter modulation |
Mechanism of Action
The mechanism of action of 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: Depending on its structure, the compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it may inhibit key enzymes in the inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Eletriptan Hydrobromide and Analogous Indole Derivatives
| Compound Name | Core Structure | Substituents | Receptor Selectivity | Molecular Weight (g/mol) | Clinical/Research Use |
|---|---|---|---|---|---|
| Eletriptan Hydrobromide | Indole | 5-(Benzenesulfonylvinyl), 3-(1-Methylpyrrolidin-2(R)-ylmethyl) | 5-HT1B/1D | 462.43 | Migraine treatment |
| BRL54443 | Indole | 5-Hydroxy, 3-(1-Methylpiperidin-4-yl) | 5-HT1B/1D/1F | 244.29 | Preclinical research |
| LY334370 (Fumarate salt) | Indole | 5-(4-Fluorobenzoylamino), 3-(1-Methylpiperidin-4-yl) | 5-HT1F | 441.44 | Migraine research (discontinued) |
| Sumatriptan | Indole | 5-(Methanesulfonamidomethyl) | 5-HT1B/1D | 295.40 | Acute migraine therapy |
| Ro 31-6233 | Indole | 3,4-Bis(1H-indol-3-yl)-1H-pyrrole-2,5-dione | Non-selective | 375.36 | Experimental kinase inhibitor |
Structural Differentiation
- Eletriptan vs. Sumatriptan : Eletriptan’s benzenesulfonylvinyl group replaces Sumatriptan’s simpler methanesulfonamidomethyl substituent, enhancing lipophilicity and extending plasma half-life (~4–6 hours vs. ~2 hours) . The chiral pyrrolidine moiety in Eletriptan improves receptor binding affinity compared to Sumatriptan’s achiral side chain .
- Eletriptan vs. BRL54443 : BRL54443 lacks the sulfonyl group but incorporates a 5-hydroxy and piperidinyl substituent, broadening its receptor selectivity to 5-HT1F but reducing clinical utility due to off-target effects .
- Eletriptan vs.
Pharmacokinetic and Pharmacodynamic Comparisons
- Receptor Affinity : Eletriptan demonstrates 10-fold higher potency at 5-HT1B/1D receptors compared to Sumatriptan, attributed to its sulfonylvinyl group stabilizing receptor interactions .
- Metabolism: Eletriptan undergoes hepatic CYP3A4 metabolism, whereas Sumatriptan relies on monoamine oxidase-A (MAO-A), resulting in fewer drug-drug interactions for Sumatriptan .
- Bioavailability : Eletriptan’s oral bioavailability (~50%) exceeds Sumatriptan’s (~14%) due to enhanced solubility from the hydrobromide salt .
Biological Activity
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr, commonly referred to by its CAS number 188113-69-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H25BrN2O2S
- Molecular Weight : 461.42 g/mol
- CAS Number : 188113-69-1
The compound features a complex structure characterized by an indole core, a benzenesulfonyl vinyl group, and a methylpyrrolidine moiety. These structural components are believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
- Case Study : A study published in Cancer Research demonstrated that indole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting survival signals such as PI3K/Akt .
Antimicrobial Activity
Compounds similar to this compound have also shown antimicrobial properties. The presence of the sulfonyl group is particularly noteworthy as it has been linked to enhanced antimicrobial efficacy.
- Research Findings : In vitro assays revealed that sulfonamide derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the inhibition of bacterial folate synthesis .
Neuroprotective Effects
The methylpyrrolidine component may contribute neuroprotective effects, as seen in related compounds that modulate neurotransmitter levels and exhibit anti-inflammatory properties.
- Case Study : Research has highlighted the neuroprotective role of pyrrolidine derivatives in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer’s and Parkinson’s disease .
Data Summary Table
Q & A
Q. Q1: What are the key synthetic routes for 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr, and how can its purity be validated?
Answer: The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the indole core via cyclization or substitution reactions (e.g., using 3-formyl-1H-indole derivatives as intermediates) .
- Step 2 : Introduction of the benzenesulfonylvinyl group through nucleophilic addition or cross-coupling reactions under reflux conditions in acetic acid .
- Step 3 : Functionalization of the pyrrolidine moiety, ensuring stereochemical integrity (R-configuration) via chiral catalysts or enantioselective methods .
Q. Purity Validation :
- HPLC/LC-MS : To confirm molecular weight and detect impurities.
- NMR Spectroscopy : and NMR (e.g., DMSO-d6 solvent) to verify structural assignments, including vinyl proton signals (~7.95 ppm) and sulfonyl group integration .
- HRMS : For exact mass confirmation (e.g., calculated vs. observed m/z) .
Advanced Stereochemical Analysis
Q. Q2: How does the stereochemistry at the 1-methylpyrrolidin-2(R)-ylmethyl group influence biological activity, and what methods are used to resolve enantiomeric impurities?
Answer: The R-configuration at the pyrrolidine moiety is critical for binding affinity to biological targets (e.g., serotonin receptors) due to spatial complementarity .
- Chiral Resolution :
- Use chiral stationary phases in HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
- Polarimetry or circular dichroism (CD) to confirm enantiomeric excess (ee > 98%) .
- Stereochemical Stability : Monitor racemization under varying pH/temperature via kinetic studies .
Data Contradictions in Synthetic Yields
Q. Q3: How should researchers address discrepancies in reported yields for the benzenesulfonylvinyl coupling step?
Answer: Yield variations (e.g., 78–95% in similar reactions ) often arise from:
- Reaction Conditions : Temperature control (±5°C) and solvent purity (e.g., anhydrous acetic acid vs. technical grade) .
- Catalyst Loading : Optimize palladium or copper catalysts (0.5–2 mol%) via Design of Experiments (DoE) to identify critical factors .
- By-Product Analysis : Use LC-MS to detect side products (e.g., over-oxidized indoles) and adjust stoichiometry .
Table 1 : Yield Optimization Workflow
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 110°C |
| Catalyst (Pd(OAc)₂) | 0.5–2.5 mol% | 1.2 mol% |
| Reaction Time | 3–8 h | 5 h |
Advanced Computational Modeling
Q. Q4: What computational strategies are effective for predicting the compound’s reactivity in novel solvents or under flow-chemistry conditions?
Answer:
- DFT Calculations : Model transition states for key steps (e.g., vinyl sulfonation) using Gaussian09 with B3LYP/6-31G(d) basis set to predict activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- Flow Chemistry Optimization : Use computational fluid dynamics (CFD) to design continuous-flow reactors, reducing reaction times by 40% compared to batch processes .
Biological Activity Profiling
Q. Q5: How can researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties while minimizing cytotoxicity?
Answer:
- In Vitro Assays :
- CYP450 Inhibition : Use human liver microsomes to assess metabolic stability .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (<5% indicates high binding) .
- Toxicity Screening :
- MTT Assay : Test against HEK293 cells (IC₅₀ > 50 µM considered low toxicity) .
- Apoptosis Markers : Western blot for caspase-3/7 activation .
Handling Contradictory Biological Data
Q. Q6: How should researchers reconcile conflicting reports on the compound’s efficacy in different cell lines?
Answer:
- Dose-Response Curves : Generate EC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF7) to identify lineage-specific effects .
- Receptor Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., 5-HT₁B vs. 5-HT₁D receptors) .
- Statistical Validation : Apply ANOVA with Tukey’s post hoc test (p ≤ 0.05) to ensure reproducibility .
Stability and Storage
Q. Q7: What are the best practices for long-term storage to prevent degradation of the hydr-indole core?
Answer:
- Storage Conditions :
- Stability Monitoring :
- Monthly HPLC checks for decomposition peaks (e.g., sulfone oxidation products) .
Advanced Analytical Challenges
Q. Q8: How can researchers resolve overlapping NMR signals in the pyrrolidine and indole regions?
Answer:
- 2D NMR Techniques :
- HSQC : Correlate - signals for crowded regions (e.g., δ 2.5–3.5 ppm for pyrrolidine methyl groups) .
- NOESY : Confirm spatial proximity between the benzenesulfonyl group and indole protons .
- Isotopic Labeling : Synthesize -labeled analogs to simplify nitrogen-associated signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
